N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
This compound contains several functional groups including an amide, a thiazole ring, and a dihydropyridine ring. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed using spectroanalytical data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .Scientific Research Applications
Antimicrobial and Antifungal Activity
Research on thiazolidine-2,4-dione carboxamide and amino acid derivatives has demonstrated their potential in antimicrobial and antifungal applications. These compounds have shown weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, highlighting the potential of thiazole and pyridine derivatives in developing new antimicrobial agents (Rakia Abd Alhameed et al., 2019).
Cytotoxic Evaluation
Studies on substituted sulfonamide Schiff bases have revealed their cytotoxic effects against human breast cancer cell lines. These findings indicate the relevance of thiazole derivatives in cancer research, particularly in the synthesis of compounds with potential chemotherapeutic properties (V. Govindaraj et al., 2021).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogs have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. This research underscores the significance of thiazole derivatives in combating tuberculosis, offering a promising approach to developing new antituberculosis agents (V. U. Jeankumar et al., 2013).
Electrochromism and Fluorescence
The exploration of thiazolothiazole fluorophores exhibiting strong fluorescence and reversible electrochromism showcases the potential of thiazole derivatives in material science. These compounds possess distinctive optical properties, making them suitable for optoelectronic applications and sensing technologies (A. Woodward et al., 2017).
Mechanism of Action
Target of Action
Many thiazole derivatives are known to target enzymes like glucokinase . Glucokinase plays a key role in the regulation of carbohydrate metabolism and the maintenance of glucose homeostasis .
Mode of Action
The exact mode of action would depend on the specific target. For instance, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in the metabolic pathway the enzyme is involved in .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways. For instance, some thiazole compounds have been found to inhibit cyclooxygenases (COX-1, COX-2), enzymes that play a key role in the inflammatory response .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme involved in inflammation, it might have anti-inflammatory effects .
properties
IUPAC Name |
N-[4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12-4-6-13(7-5-12)10-21-16(24)9-14-11-27-19(22-14)23-18(26)15-3-2-8-20-17(15)25/h2-8,11H,9-10H2,1H3,(H,20,25)(H,21,24)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRWFNKZCZSOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
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